N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(morpholinosulfonyl)benzamide
Description
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[2-(triazol-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4S/c21-15(16-7-8-20-17-5-6-18-20)13-1-3-14(4-2-13)25(22,23)19-9-11-24-12-10-19/h1-6H,7-12H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVNTFCZLMWFHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(morpholinosulfonyl)benzamide typically involves a multi-step process:
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Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition) under mild conditions.
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Attachment of the Triazole to the Benzamide: : The triazole moiety is then linked to the benzamide structure through an ethyl spacer. This can be achieved by reacting the triazole with an appropriate ethyl halide, followed by coupling with 4-(morpholinosulfonyl)benzoic acid using standard amide bond formation techniques, such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the triazole ring or the morpholine moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the nitro groups (if present) or the sulfonyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.
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Substitution: : The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper(I) salts for cycloaddition reactions.
Coupling Reagents: EDCI, DCC (Dicyclohexylcarbodiimide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(morpholinosulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical transformations.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. The triazole ring is known for its stability and ability to interact with biological targets, making it a valuable scaffold in drug discovery.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, contributing to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions or participate in hydrogen bonding, influencing the activity of the target molecules. The morpholine sulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(morpholinosulfonyl)benzamide are compared below with key analogs from the literature:
Key Comparison Points :
Structural Variations: Sulfonyl Groups: The target compound’s morpholinosulfonyl group contrasts with phenylsulfonyl in and sulfamoyl in . Triazole Configuration: The 2H-1,2,3-triazole in the target compound differs from the 1,2,4-triazole-3-thiones in . The latter exhibit tautomerism (thiol ↔ thione), while the 2H-1,2,3-triazole is locked in a single form, possibly enhancing metabolic stability .
Synthetic Efficiency: highlights microwave-assisted synthesis as a rapid method (minutes vs. hours for conventional reflux), suggesting that adopting similar techniques for the target compound could optimize reaction times .
Biological Relevance: Compound 56 () shares a benzamide-triazole scaffold with the target compound but features a sulfamoyl group. Its interaction with orexin receptors implies that the target compound’s morpholinosulfonyl group could be tailored for similar CNS targets .
Spectroscopic Confirmation :
- IR and NMR data from confirm the absence of C=O bands in triazole-thiones, a critical distinction from the target compound’s benzamide carbonyl, which would exhibit strong νC=O absorption near 1660–1680 cm⁻¹ .
Biological Activity
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(morpholinosulfonyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The incorporation of triazole and morpholine moieties into its structure suggests a diverse range of biological interactions, including antimicrobial, anticancer, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.
Chemical Structure
The compound can be described by the following structural formula:
Molecular Characteristics
- Molecular Formula : C14H18N6O3S
- Molecular Weight : 346.39 g/mol
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of compounds containing triazole rings. The antioxidant activity of this compound was evaluated using various assays, including the Ferric Reducing Antioxidant Power (FRAP) assay. This assay measures the ability of a compound to reduce Fe^3+ to Fe^2+, indicating its capacity to donate electrons.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (μM Fe^2+) | Reference |
|---|---|---|
| This compound | TBD | |
| Butylated Hydroxytoluene (BHT) | 70.61 | |
| Ascorbic Acid | 103.41 |
Antimicrobial Activity
The triazole ring is known for its broad-spectrum antimicrobial properties. Studies have shown that derivatives of triazole exhibit significant activity against various pathogens. The compound's effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli was assessed through minimum inhibitory concentration (MIC) testing.
Table 2: Antimicrobial Efficacy
Anticancer Activity
The potential anticancer properties of this compound were explored through cell viability assays on various cancer cell lines. Preliminary results suggest that this compound induces apoptosis in cancer cells via mechanisms involving reactive oxygen species (ROS) generation.
Case Study: Cancer Cell Line Testing
In a study focusing on human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.
The proposed mechanism for the biological activity of this compound involves:
- Formation of Reactive Oxygen Species (ROS) : Inducing oxidative stress in target cells.
- Inhibition of Key Enzymes : Potential inhibition of enzymes involved in proliferation and survival pathways.
- Interaction with Cellular Targets : Binding to specific receptors or proteins involved in cell signaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
